

# [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine

## physical and chemical properties

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### Compound of Interest

Compound Name: **[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine**

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## In-Depth Technical Guide on [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound **[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine**. Due to the limited availability of public data, this document also includes a hypothetical, yet detailed, experimental protocol for its synthesis based on established chemical methodologies.

## Core Physical and Chemical Properties

Quantitative data for **[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine** is summarized in the table below. It is important to note that while basic identifiers and molecular properties are confirmed, extensive physical characterization data such as melting point, boiling point, and solubility are not currently available in published literature.

Property	Data
IUPAC Name	2-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
CAS Number	847818-54-6 <a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>12</sub> BrN <sub>3</sub> <a href="#">[1]</a>
Molecular Weight	218.09 g/mol <a href="#">[1]</a>
Purity	Commercially available at ≥95% <a href="#">[1]</a>
Melting Point	Data not available
Boiling Point	Data not available
Solubility	Data not available

## Chemical Structure

The molecular structure of **[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine** consists of a 4-bromopyrazole ring N-alkylated with a dimethylaminoethyl group.

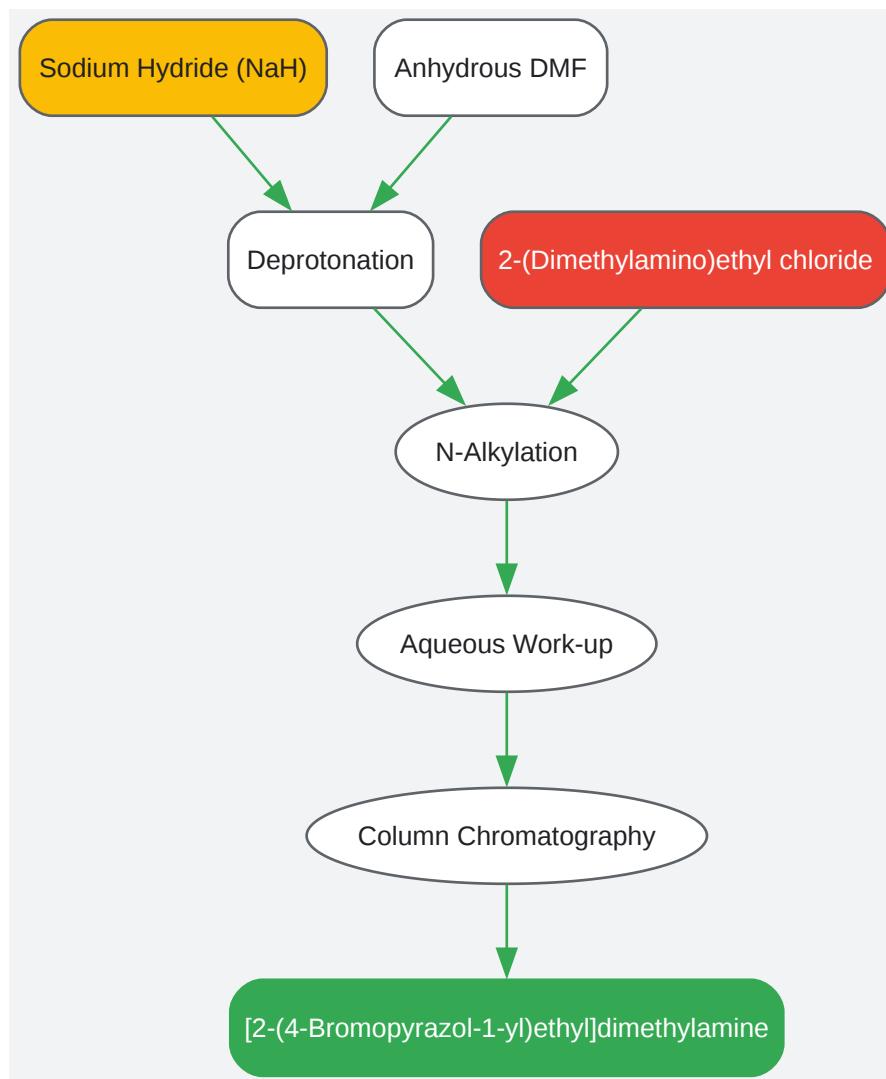
Caption: Chemical structure of **[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine**.

## Experimental Protocols

Disclaimer: The following is a representative experimental protocol for the synthesis of **[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine**. This protocol is derived from general and established methods for the N-alkylation of pyrazoles and has not been experimentally verified for this specific compound. Optimization of reaction conditions may be necessary to achieve the desired outcome.

## Hypothetical Synthesis of **[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine**

The synthesis of the target compound can be hypothetically achieved via the N-alkylation of 4-bromopyrazole with 2-(dimethylamino)ethyl chloride.



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Caption: Hypothetical workflow for the synthesis of the target compound.

Materials:

- 4-Bromopyrazole (1.0 eq)
- Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
- 2-(Dimethylamino)ethyl chloride hydrochloride (1.2 eq)
- Anhydrous N,N-dimethylformamide (DMF)
- Anhydrous diethyl ether

- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel (for column chromatography)
- Hexane and Ethyl Acetate (for chromatography)

Procedure:

- Deprotonation: A solution of 4-bromopyrazole in anhydrous DMF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., Argon). Sodium hydride is added portion-wise, and the reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.
- Alkylation: The reaction mixture is cooled again to 0 °C, and a solution of 2-(dimethylamino)ethyl chloride (prepared by neutralizing the hydrochloride salt and extracting the free base) in anhydrous DMF is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH<sub>4</sub>Cl solution. The mixture is then diluted with water and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO<sub>4</sub>, filtered, and concentrated under reduced pressure.
- Purification: The crude residue is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

## Biological Activity and Signaling Pathways

As of the latest available data, there are no published studies detailing the specific biological activities or the signaling pathway interactions of **[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine**. While pyrazole derivatives are known to exhibit a wide range of

pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, the biological profile of this particular compound remains to be elucidated through future research.

Note: The information provided in this guide is based on currently available data from public sources. The experimental protocol is a hypothetical example and should be treated as such. Researchers should conduct their own literature searches and exercise standard laboratory safety precautions and optimization procedures.

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## References

- 1. [ias.ac.in](http://ias.ac.in) [ias.ac.in]
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